Hexadeca-1,7-diene

Übersicht

Beschreibung

Hexadeca-1,7-diene is a useful research compound. Its molecular formula is C16H30 and its molecular weight is 222.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Hexadeca-1,7-diene, a linear diene with the chemical formula , has garnered attention in recent years for its diverse biological activities. This article explores its cytotoxic properties, antioxidant capabilities, and potential therapeutic applications based on various research studies.

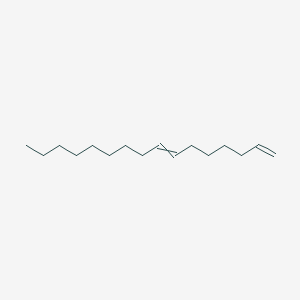

This compound is characterized by a long carbon chain with two double bonds located at the first and seventh positions. Its structure can be represented as follows:

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound derivatives. A notable investigation involved the extraction of compounds from the Red Sea sponge Xestospongia testudinaria, which yielded several bioactive compounds including this compound derivatives. These compounds exhibited significant cytotoxic activity against various cancer cell lines, including:

- HeLa (human cervical cancer)

- HepG-2 (human hepatocellular carcinoma)

- Daoy (human medulloblastoma)

The study indicated that this compound and its derivatives demonstrated a remarkable ability to inhibit cell growth in these lines, suggesting a potential role in cancer treatment .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant radical scavenging activities. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) inhibition tests. For instance, extracts containing this compound showed an inhibition percentage of around 76.1% at a concentration of 19.4 μg/mL .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and influence various biochemical pathways. The presence of double bonds in its structure allows it to participate in redox reactions and potentially modulate oxidative stress within cells.

Table 1: Summary of Biological Activities of this compound Derivatives

Discussion

The findings underscore the potential of this compound as a valuable compound in pharmacological applications. Its cytotoxic effects against cancer cell lines suggest that it could serve as a lead compound for developing new anticancer therapies. Additionally, its antioxidant properties may contribute to protective effects against oxidative damage in biological systems.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Hexadeca-1,7-diene as a Building Block

This compound serves as a versatile building block in organic synthesis. Its double bonds allow for various reactions, including polymerization and functionalization. The compound has been utilized to synthesize more complex molecules through reactions such as:

- Diels-Alder Reactions: This reaction can form cyclohexene derivatives, which are valuable in pharmaceuticals and agrochemicals.

- Hydrosilylation: The addition of silanes to the diene can lead to silicon-containing compounds used in materials science.

Case Study: Synthesis of Pheromones

A notable application is in the synthesis of sex pheromones for the persimmon fruit moth. Researchers synthesized hexadecadienyl compounds from this compound, demonstrating its utility in creating biologically active molecules .

Materials Science

Polymer Production

This compound can be polymerized to create polymers with specific properties. The diene's structure allows for the formation of cross-linked networks that enhance material strength and thermal stability.

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies with composition |

| Tensile Strength | High (dependent on polymerization conditions) |

| Thermal Stability | Excellent at elevated temperatures |

Research Findings

Studies have shown that polymers derived from this compound exhibit superior mechanical properties compared to traditional polymers. This makes them suitable for applications in automotive and aerospace industries.

Biological Applications

Role in Insect Communication

This compound has been identified as a component of pheromones in certain insect species. Its presence plays a crucial role in mating behaviors and ecological interactions.

Case Study: Insect Behavior Studies

Research conducted on the behavior of moths has highlighted how this compound influences attraction and mating success. Experiments demonstrated that synthetic versions of this compound could effectively attract male moths, providing insights into pest management strategies .

Eigenschaften

IUPAC Name |

hexadeca-1,7-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGUVFWOQHIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408579 | |

| Record name | 1,7-Hexadecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125110-62-5 | |

| Record name | 1,7-Hexadecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.